molecular formula C6H10BrF B093228 trans-1-Bromo-2-Fluorocyclohexane CAS No. 17170-96-6

trans-1-Bromo-2-Fluorocyclohexane

Cat. No. B093228
CAS RN: 17170-96-6
M. Wt: 181.05 g/mol
InChI Key: AZQRVGXSORXOCR-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1-Bromo-2-Fluorocyclohexane is a chemical compound that belongs to the family of halocyclohexanes. It is a colorless liquid that is widely used in scientific research applications. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Mechanism Of Action

The mechanism of action of trans-1-Bromo-2-Fluorocyclohexane is not fully understood. However, it is known that it reacts with other compounds to form new products. The reaction can be either substitution or addition reaction depending on the conditions.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of trans-1-Bromo-2-Fluorocyclohexane. However, it is known that it can cause skin irritation, eye irritation, and respiratory tract irritation. It is also toxic when ingested or inhaled.

Advantages And Limitations For Lab Experiments

Trans-1-Bromo-2-Fluorocyclohexane has several advantages as a reagent in lab experiments. It is a stable compound with a long shelf life, and it is readily available. It is also easy to use and can be stored at room temperature. However, it has some limitations, including its toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of trans-1-Bromo-2-Fluorocyclohexane in scientific research. One possible direction is the synthesis of new biologically active compounds using trans-1-Bromo-2-Fluorocyclohexane as a starting material. Another direction is the study of the mechanism of chemical reactions involving trans-1-Bromo-2-Fluorocyclohexane. Additionally, trans-1-Bromo-2-Fluorocyclohexane can be used in the development of new materials with unique properties.
Conclusion:
Trans-1-Bromo-2-Fluorocyclohexane is a valuable compound in scientific research applications. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in various fields.

Synthesis Methods

Trans-1-Bromo-2-Fluorocyclohexane is synthesized using different methods, including the reaction of cyclohexene with bromine and hydrogen fluoride. Another method involves the reaction of cyclohexane with bromine and hydrogen fluoride. The reaction is carried out under controlled conditions, and the yield of the product is high.

Scientific Research Applications

Trans-1-Bromo-2-Fluorocyclohexane is widely used in scientific research applications. It is used as a reagent in organic synthesis, especially in the synthesis of biologically active compounds. It is also used as a starting material for the synthesis of other halocyclohexanes. Moreover, it is used in the study of the mechanism of chemical reactions.

properties

CAS RN

17170-96-6

Product Name

trans-1-Bromo-2-Fluorocyclohexane

Molecular Formula

C6H10BrF

Molecular Weight

181.05 g/mol

IUPAC Name

(1R,2R)-1-bromo-2-fluorocyclohexane

InChI

InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1

InChI Key

AZQRVGXSORXOCR-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)F)Br

SMILES

C1CCC(C(C1)F)Br

Canonical SMILES

C1CCC(C(C1)F)Br

synonyms

rel-1α*-Fluoro-2β*-bromocyclohexane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.